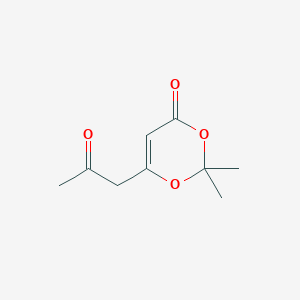

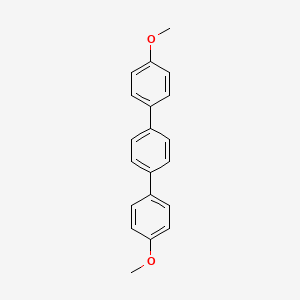

2,2-dimethyl-6-(2-oxopropyl)-4H-1,3-dioxin-4-one

Descripción general

Descripción

Dimethyl 2-oxopropylphosphonate, also known as Dimethyl acetylmethylphosphonate, is an organic phosphorus compound . It is widely used in organic synthesis .

Synthesis Analysis

There are two main approaches to the synthesis of dialkyl (2-oxopropyl)phosphonates . The first approach is the acylation of methylphosphonates, which includes metalation of dialkyl methylphosphonates and the reaction of this intermediate with acetyl chloride or its synthetic equivalent . The second approach is based on the Michaelis–Arbuzov reaction of haloacetones with trialkyl phosphites .Molecular Structure Analysis

The linear formula of Dimethyl 2-oxopropylphosphonate is CH3COCH2P(O)(OCH3)2 . Its molecular weight is 166.11 .Chemical Reactions Analysis

Dimethyl (2-oxopropyl)phosphonate has been used in the synthesis of phosphorylated heterocycles . It has been used in various reactions such as the Paal–Knorr, Dimroth, Gewald, Knoevenagel–Fries, Fischer, Friedländer, and Beirut reactions .Physical and Chemical Properties Analysis

Dimethyl 2-oxopropylphosphonate is a liquid at room temperature . It has a refractive index of 1.439 , a boiling point of 76-79 °C at 3 mmHg , and a density of 1.202 g/mL at 25 °C .Aplicaciones Científicas De Investigación

Facile Syntheses

A study by Katritzky et al. (2005) describes the synthesis of a range of 2,2-dimethyl-6-(2-oxoalkyl)-1,3-dioxin-4-ones and their derivatives under mild conditions. This process is significant for the preparation of novel 6-(1-benzoylalkyl)-2,2-dimethyl-1,3-dioxin-4-ones, which are then used to create 5-alkyl-4-hydroxy-2-pyrones (Katritzky et al., 2005).

Hetero-Diels-Alder Reaction

Nekrasov and Obukhova (2006) conducted research on the thermolysis of 6-aryl-2,2-dimethyl-1,3-dioxin-4-ones, exploring their reaction with various compounds to yield novel products with potential biological activity. This study highlights the versatility of 2,2-dimethyl-6-(2-oxopropyl)-4H-1,3-dioxin-4-one in creating diverse chemical structures (Nekrasov & Obukhova, 2006).

Asymmetric Reduction

Fang, Clarkson, and Wills (2013) demonstrated the asymmetric transfer hydrogenation of a series of 2,2-dimethyl-6-(2-oxoalkyl/oxoaryl)-1,3-dioxin-4-ones using a Ru(II) catalyst. This method facilitated the synthesis of enantiomerically pure compounds, indicating its importance in stereoselective synthesis (Fang, Clarkson, & Wills, 2013).

Versatile Haloethyl Vinyl Ketone Equivalents

Greshock and Funk (2006) explored the use of 6-(2-Haloethyl)-2,2-dimethyl-4H-1,3-dioxins, demonstrating their synthetic equivalency with iodoethyl vinyl ketone. This study highlights the compound's role in constructing various carbocyclic ring systems, showcasing its utility in organic synthesis (Greshock & Funk, 2006).

Synthesis of Homophthalate Ester and Resorcylate Oligomers

Patel et al. (2011) described the synthesis of homophthalate ester and novel resorcylate oligomers from dioxinone derivatives. This research contributes to the development of new materials and chemicals using 2,2-dimethyl-1,3-dioxin-4-one derivatives (Patel et al., 2011).

Enantioselective Synthesis

The study by Sakaki et al. (1991) focused on the enantioselective synthesis of certain dioxin-4-ones, demonstrating their utility as versatile building blocks in organic synthesis. This is crucial for the creation of enantiomerically pure compounds (Sakaki et al., 1991).

Direcciones Futuras

Propiedades

IUPAC Name |

2,2-dimethyl-6-(2-oxopropyl)-1,3-dioxin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O4/c1-6(10)4-7-5-8(11)13-9(2,3)12-7/h5H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDQMLNRLRZIRNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC1=CC(=O)OC(O1)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-butyl N-[benzyl(methyl)amino]carbamate](/img/structure/B3097129.png)

![[1-(4-Ethyl-4H-1,2,4-triazol-3-yl)ethyl]amine dihydrochloride](/img/structure/B3097137.png)

![tert-Butyl 3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate hydrochloride](/img/structure/B3097175.png)

![10-Methyl-2,3,7,11-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7,10,12-hexaene-5-carbonitrile](/img/structure/B3097218.png)